molecular formula C14H12N2O B1218746 1H-Benzimidazol-2-yl(phenyl)methanol CAS No. 50-97-5

1H-Benzimidazol-2-yl(phenyl)methanol

Cat. No. B1218746
CAS RN: 50-97-5
M. Wt: 224.26 g/mol
InChI Key: JEAWPIKEEQZLJQ-UHFFFAOYSA-N
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Description

"1H-Benzimidazol-2-yl(phenyl)methanol" is a chemical compound belonging to the benzimidazole family, known for its versatile chemical properties and applications in various fields, including medicinal chemistry and material science. The compound's structure features a benzimidazole ring connected to a phenyl group through a methanol bridge, making it a valuable intermediate for further chemical modifications and applications.

Synthesis Analysis

The synthesis of "1H-Benzimidazol-2-yl(phenyl)methanol" and its derivatives involves several methods, including condensation reactions, oxidative polymerization, and green chemistry protocols. Sharma et al. (2009) and Bistgani et al. (2023) describe the synthesis of benzimidazole derivatives using environmentally friendly catalysts and conditions, highlighting the importance of sustainable methods in chemical synthesis (Sharma, Narasimhan, Kumar, & Jalbout, 2009); (Bistgani, Dehghani, & Moradi, 2023).

Molecular Structure Analysis

Miranda et al. (2009) report on the crystal structure, vibrational spectroscopy, and DFT calculations of bis-(1H-benzimidazol-2-yl)-methanone, providing insights into the compound's conformational dynamics and molecular interactions (Miranda, Menezes, Vicente, Bortoluzzi, Zucco, Neves, & Gonçalves, 2009).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through various reactions, including annulation reactions and the formation of metal complexes, showcasing its versatility as a ligand and reactivity towards different chemical agents. Notably, Mansour (2013) discusses the interaction of a similar compound with copper(II) acetate, highlighting the compound's potential in forming complex structures and its magnetic properties (Mansour, 2013).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Anand and Muthusamy (2018) explored the synthesis and characterization of benzimidazole derivatives, including 1H-Benzimidazol-2-yl(phenyl)methanol, focusing on their electrochemical, electrical, optical, and thermal properties. They used oxidative polycondensation for the formation of oligomers from benzimidazoles, which were then investigated for their properties (Anand & Muthusamy, 2018).

  • Chemical Properties and Applications : Taj et al. (2020) synthesized benzimidazole derivatives, including 1H-Benzimidazol-2-yl(phenyl)methanol, and studied their enzyme inhibition and solubilization characteristics. The research highlighted the potential applications of these derivatives in biomedical research (Taj et al., 2020).

Biological Applications

  • Enzymatic Inhibition Studies : The same study by Taj et al. also investigated the inhibitory activity of benzimidazole derivatives on various enzymes. These findings are significant for understanding the biological interactions and potential therapeutic applications of these compounds (Taj et al., 2020).

  • Antimicrobial and Cytotoxicity Analysis : Shankar et al. (2018) explored the synthesis of benzimidazole derivatives and their antimicrobial activity and cytotoxicity. The study provided insights into the potential use of these compounds in fighting microbial resistance and their safety profile in biomedical contexts (Shankar et al., 2018).

Material Science Applications

  • Optical and Electrochemical Properties : The research by Anand and Muthusamy also delved into the optical and electrochemical properties of benzimidazole oligomers. These findings are crucial for the development of new materials with specific electrical and optical characteristics (Anand & Muthusamy, 2018).

  • Photostabilizing Applications : Jadhav et al. (2018) synthesized benzimidazole-based fluorescent monoazo disperse dyes, highlighting the role of benzimidazole derivatives in enhancing photostability and fluorescence properties. This has implications in the field of dye chemistry and material science (Jadhav et al., 2018).

properties

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9,13,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAWPIKEEQZLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018908
Record name 2-Hydroxybenzylbenzimidazole
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Benzimidazol-2-yl(phenyl)methanol

CAS RN

50-97-5
Record name 2-(α-Hydroxybenzyl)benzimidazole
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Record name 2-Hydroxybenzylbenzimidazole
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Record name 2-(Hydroxyphenylmethyl)benzimidazole
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Record name 2-(Hydroxyphenylmethyl)benzimidazole
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Record name 2-Hydroxybenzylbenzimidazole
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Record name α-phenyl-1H-benzimidazole-2-methanol
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Synthesis routes and methods

Procedure details

To a solution of 1-pyrrolidin-1-ylmethyl-1H-benzimidazole (5 g) in tetrahydrofurane (20 mL) cooled at a temperature close to −80° C., is added a 2.5M solution of butyl lithium in hexanes (10 mL). The mixture is stirred for 15 minutes. A solution of benzaldehyde (2.64 g) in tetrahydrofurane (20 mL) is added. The mixture is stirred at a temperature close to −80° C. for 1 hour, then at a temperature close to −20° C. for 2 hours. The reaction is quenched by addition of saturated ammonium chloride. The mixture is extracted with ethyl acetate. Pooled extracts are washed with brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography over silica gel (gradient dichloromethane/methanol from 100/0 to 90/10) to give (1H-benzimidazol-2-yl)phenylmethanol used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.64 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MC Sharma, DV Kohli… - International Journal of …, 2010 - search.proquest.com
Some new 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives were synthesised by 2-(?-hydroxy benzyl) …
Number of citations: 3 search.proquest.com
MC Sharma, DV Kohli… - International Journal of …, 2010 - search.proquest.com
A new series of non peptide angiotensin (A-II) receptor antagonist has been prepared. This N-(biphenyl methyl) imidazoles eg Some new 4'-{5-amino-2-[2-substituted-phenylamino)-…
Number of citations: 16 search.proquest.com
MC Sharma, DV Kohli, S Sharma - core.ac.uk
A new series of non peptide angiotensin (A-II) receptor antagonist has been prepared. This N-(biphenyl methyl) imidazoles eg Some new 4'-{5-amino-2-[2-substituted-phenylamino)-…
Number of citations: 3 core.ac.uk
N Maraš, M Kočevar - Helvetica Chimica Acta, 2011 - Wiley Online Library
The applicability of boric acid catalysis for the direct condensation of carboxylic acids with benzene‐1,2‐diamine to give 2‐substituted benzimidazoles was investigated. It was found …
Number of citations: 28 onlinelibrary.wiley.com

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